5-Aminopyridine-2-carboxamide
Overview
Description
5-Aminopyridine-2-carboxamide is an organic compound with the molecular formula C6H7N3O. It is characterized by the presence of an amino group at the fifth position and a carboxamide group at the second position on a pyridine ring. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .
Scientific Research Applications
5-Aminopyridine-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds.
Biology: The compound is utilized in the study of enzyme inhibitors and other biologically active molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents, particularly those targeting specific enzymes and receptors.
Industry: The compound is employed in the production of specialty chemicals and materials
Safety and Hazards
Future Directions
Relevant Papers
The compound has been mentioned in several papers. For instance, it has been used as a synthetic building block in the discovery of carboline analogs as potent MAPKAP-K2 inhibitors . Other papers have discussed the synthesis and biological evaluation of similar compounds, such as indole 2 and 3-carboxamides .
Mechanism of Action
Pharmacokinetics
The pharmacokinetic properties of 5-Aminopyridine-2-carboxamide include high gastrointestinal absorption, non-permeability to the blood-brain barrier, and non-substrate nature for P-glycoprotein . The compound has a Log Kp (skin permeation) of -7.58 cm/s and a lipophilicity Log Po/w (iLOGP) of 0.77 . These properties influence the bioavailability of the compound.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its storage temperature should be normal, and it should be kept in a dark place under an inert atmosphere . These conditions help maintain the stability and efficacy of the compound .
Biochemical Analysis
Biochemical Properties
5-Aminopyridine-2-carboxamide plays a significant role in biochemical reactions. It is used as a reactant in the discovery of carboline analogs as potent MAPKAP-K2 inhibitors . This suggests that it interacts with enzymes and proteins, potentially inhibiting their activity through the formation of hydrogen bonds .
Cellular Effects
Given its role in the synthesis of carboline analogs, it may influence cell function by modulating the activity of MAPKAP-K2, a kinase involved in cell signaling pathways .
Molecular Mechanism
Its role as a reactant in the synthesis of carboline analogs suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of this compound in laboratory settings. Its stability under inert gas at 2–8 °C suggests that it may be stable over time .
Metabolic Pathways
Given its role in the synthesis of carboline analogs, it may interact with enzymes or cofactors involved in these pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Aminopyridine-2-carboxamide can be synthesized through several methods. One common method involves the hydrolysis of 5-aminopyridine-2-methanol using hydrogen peroxide and sodium hydroxide. The reaction typically takes place in an 18 ml vial with 30% hydrogen peroxide (1 ml), 3N sodium hydroxide (3 ml), and an additional 3 ml of sodium hydroxide mixture .
Industrial Production Methods: In industrial settings, the production of this compound often involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. This method is versatile and economical, allowing for the preparation of various cyanoacetamide derivatives .
Chemical Reactions Analysis
Types of Reactions: 5-Aminopyridine-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The amino and carboxamide groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions include substituted pyridine derivatives, which can have significant biological and chemical properties .
Comparison with Similar Compounds
- 5-Aminopyridine-2-carboxylic acid
- 2-Aminopyridine
- 5-Aminopyridine
Comparison: 5-Aminopyridine-2-carboxamide is unique due to the presence of both an amino group and a carboxamide group on the pyridine ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds. Additionally, its specific structure makes it a valuable intermediate in the synthesis of various biologically active molecules .
Properties
IUPAC Name |
5-aminopyridine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-4-1-2-5(6(8)10)9-3-4/h1-3H,7H2,(H2,8,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHTYFRLFVBNHB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10440251 | |
Record name | 5-aminopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145255-19-2 | |
Record name | 5-aminopyridine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10440251 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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